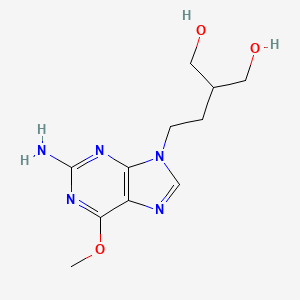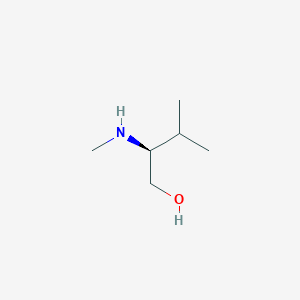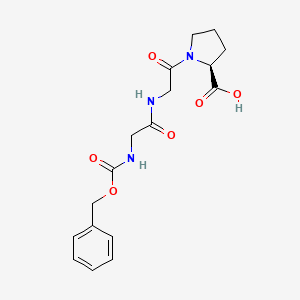
3-Methoxy-4-(1H-purin-8-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methoxy-4-(1H-purin-8-yl)benzamide is a chemical compound that belongs to the class of benzamides It is characterized by the presence of a methoxy group, a purinyl group, and a benzamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-4-(1H-purin-8-yl)benzamide typically involves the condensation of 3-methoxybenzoic acid with 7H-purin-8-amine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through recrystallization or chromatography techniques.
Análisis De Reacciones Químicas
Types of Reactions
3-Methoxy-4-(1H-purin-8-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The nitro group, if present, can be reduced to an amine group.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).
Substitution: Reagents like sodium hydride (NaH) or lithium aluminum hydride (LiAlH4) in aprotic solvents.
Major Products
The major products formed from these reactions include hydroxylated derivatives, amine derivatives, and substituted benzamides .
Aplicaciones Científicas De Investigación
3-Methoxy-4-(1H-purin-8-yl)benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 3-Methoxy-4-(1H-purin-8-yl)benzamide involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity. The purinyl group is known to interact with nucleotide-binding sites, influencing cellular signaling pathways. The benzamide moiety can enhance the compound’s binding affinity and specificity .
Comparación Con Compuestos Similares
Similar Compounds
Uniqueness
This compound is unique due to the presence of both methoxy and purinyl groups, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications .
Propiedades
Número CAS |
89469-10-3 |
|---|---|
Fórmula molecular |
C13H11N5O2 |
Peso molecular |
269.26 g/mol |
Nombre IUPAC |
3-methoxy-4-(7H-purin-8-yl)benzamide |
InChI |
InChI=1S/C13H11N5O2/c1-20-10-4-7(11(14)19)2-3-8(10)12-17-9-5-15-6-16-13(9)18-12/h2-6H,1H3,(H2,14,19)(H,15,16,17,18) |
Clave InChI |
OXCAYWKAEVJNCM-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=CC(=C1)C(=O)N)C2=NC3=NC=NC=C3N2 |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![1-([1,1'-Biphenyl]-4-ylmethyl)-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B8765618.png)
![3-[1,2,3,6-tetrahydro-4-pyridinyl]-5-chloro-1H-indole](/img/structure/B8765625.png)



![2,5-Diazaspiro[3.5]nonane-2,7-dicarboxylic acid, 6,8-dioxo-, 2-(1,1-dimethylethyl) 7-methyl ester](/img/structure/B8765656.png)


